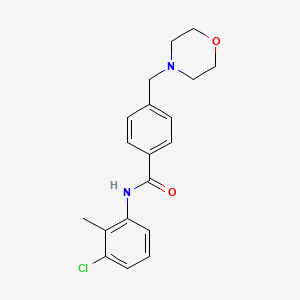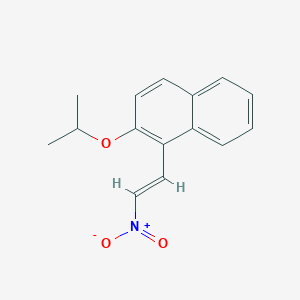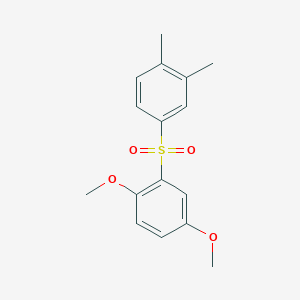
N-(diphenylmethyl)-N'-(4-fluorophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(diphenylmethyl)-N'-(4-fluorophenyl)urea, commonly known as DPFU, is a chemical compound with potential applications in scientific research. It is a white crystalline powder that is soluble in organic solvents like chloroform and methanol. DPFU is a type of urea derivative that has been synthesized using various methods.
作用機序
The mechanism of action of DPFU is not fully understood. However, it has been suggested that it inhibits the growth of cancer cells by inducing apoptosis, which is a form of programmed cell death. DPFU may also inhibit the activity of enzymes like topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects
DPFU has been shown to have both biochemical and physiological effects. In vitro studies have shown that DPFU inhibits the growth of cancer cells, reduces the production of pro-inflammatory cytokines, and inhibits the activity of enzymes like topoisomerase II. In vivo studies have shown that DPFU reduces tumor growth in animal models.
実験室実験の利点と制限
One advantage of using DPFU in lab experiments is its potential as a candidate for the development of anti-cancer drugs. Another advantage is its potential as an anti-inflammatory agent. However, there are limitations to using DPFU in lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on DPFU. One direction is the development of DPFU-based anti-cancer drugs. Another direction is the investigation of DPFU's potential as an anti-inflammatory agent. Further studies are also needed to fully understand its mechanism of action and potential toxicity. Additionally, DPFU could be studied for its potential applications in other fields, such as agriculture and environmental science.
Conclusion
In conclusion, DPFU is a chemical compound with potential applications in scientific research, especially in the field of medicinal chemistry. It can be synthesized using different methods and has been studied for its ability to inhibit the growth of cancer cells and reduce inflammation. While there are limitations to using DPFU in lab experiments, it has potential as a candidate for the development of anti-cancer drugs and as an anti-inflammatory agent. Further research is needed to fully understand its mechanism of action and potential toxicity, as well as its potential applications in other fields.
合成法
DPFU can be synthesized using different methods, including the reaction of diphenylmethylamine with 4-fluorophenyl isocyanate in the presence of a catalyst like triethylamine. Another method involves the reaction of diphenylmethylamine with 4-fluorophenyl isocyanate in the presence of a solvent like acetonitrile. DPFU can also be synthesized using the reaction of diphenylmethylamine with 4-fluorophenyl isocyanate in the presence of a base like sodium hydroxide.
科学的研究の応用
DPFU has potential applications in scientific research, especially in the field of medicinal chemistry. It has been studied for its ability to inhibit the growth of cancer cells, making it a potential candidate for the development of anti-cancer drugs. DPFU has also been studied for its potential use as an anti-inflammatory agent, as it has been found to reduce the production of pro-inflammatory cytokines like TNF-α and IL-6.
特性
IUPAC Name |
1-benzhydryl-3-(4-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O/c21-17-11-13-18(14-12-17)22-20(24)23-19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19H,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAYDFCJISPPVAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354978 |
Source


|
| Record name | Urea, N-(diphenylmethyl)-N'-(4-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
333444-08-9 |
Source


|
| Record name | Urea, N-(diphenylmethyl)-N'-(4-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-methyl-1,3-benzothiazol-2(3H)-one [1-(4-chlorophenyl)ethylidene]hydrazone](/img/structure/B5835288.png)
![7-[(2,4-difluorobenzyl)oxy]-3-ethyl-4-methyl-2H-chromen-2-one](/img/structure/B5835289.png)
![methyl [4-({[4-(aminocarbonyl)-1-piperidinyl]carbonothioyl}amino)phenyl]acetate](/img/structure/B5835296.png)



![N'-(3-nitrobenzylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B5835318.png)
![2-(4-fluorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5835319.png)
![N~2~-benzyl-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5835330.png)
![4-methyl-3-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5835344.png)


![2-[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-2-pyridinylacetamide](/img/structure/B5835377.png)
![2,6-dichlorobenzo-1,4-quinone 4-[S-(4,6-dimethyl-2-pyrimidinyl)thioxime]](/img/structure/B5835382.png)
